molecular formula C17H10F3NO B13105055 Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone

Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone

Cat. No.: B13105055
M. Wt: 301.26 g/mol
InChI Key: SCFIVICFDCMSPU-UHFFFAOYSA-N
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Description

Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a trifluoromethyl group attached to the quinoline ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone typically involves the reaction of 2-(trifluoromethyl)quinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

  • Phenyl(2-(trifluoromethyl)quinolin-4-YL)methanone
  • Phenyl(2-(trifluoromethyl)quinolin-2-YL)methanone
  • Phenyl(2-(trifluoromethyl)quinolin-5-YL)methanone

Comparison: Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone is unique due to the position of the trifluoromethyl group on the quinoline ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For instance, the 3-position attachment may result in different steric and electronic effects compared to other positions, leading to variations in its interaction with biological targets .

Properties

Molecular Formula

C17H10F3NO

Molecular Weight

301.26 g/mol

IUPAC Name

phenyl-[2-(trifluoromethyl)quinolin-3-yl]methanone

InChI

InChI=1S/C17H10F3NO/c18-17(19,20)16-13(15(22)11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)21-16/h1-10H

InChI Key

SCFIVICFDCMSPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2C(F)(F)F

Origin of Product

United States

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